molecular formula C17H17ClN2O3 B5732274 (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE

Cat. No.: B5732274
M. Wt: 332.8 g/mol
InChI Key: WDFQICFFSZPSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE typically involves a multi-step process. One common method includes the condensation of 4-methylphenylamine with 4-chloro-2-methylphenoxyacetic acid under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as chlorine or bromine, and nucleophiles like amines or alcohols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s potential medicinal properties are of significant interest. It is investigated for its potential use as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE
  • (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE

Uniqueness

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE is unique due to the presence of both chloro and methyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-3-5-13(6-4-11)17(19)20-23-16(21)10-22-15-8-7-14(18)9-12(15)2/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFQICFFSZPSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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